An In-depth Technical Guide to 2,6-Dimethyl-4-hydroxybenzaldehyde (CAS: 70547-87-4)
An In-depth Technical Guide to 2,6-Dimethyl-4-hydroxybenzaldehyde (CAS: 70547-87-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-hydroxybenzaldehyde, with the CAS number 70547-87-4, is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a hydroxyl group and two methyl groups on the benzene (B151609) ring, imparts unique reactivity and makes it a key building block in the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in the development of therapeutic agents.
Physicochemical Properties
2,6-Dimethyl-4-hydroxybenzaldehyde is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 190-196 °C | |
| Boiling Point | 231.72 °C (estimated) | |
| CAS Number | 70547-87-4 | [1] |
| InChI | 1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 | [1] |
| SMILES | Cc1cc(O)cc(C)c1C=O | [1] |
Synthesis
A reliable and high-yielding preparation of 2,6-Dimethyl-4-hydroxybenzaldehyde has been reported, providing a clear pathway for its laboratory-scale synthesis.
Experimental Protocol: Synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde
This protocol is based on the selective oxidation of 2,4,6-trimethylphenol (B147578) (mesitol).
Materials:
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2,4,6-trimethylphenol (mesitol)
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Copper(I) chloride (CuCl)
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Ethyl acetate (B1210297)
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Oxygen source
Procedure:
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A mixture of 2,4,6-trimethylphenol (100 mmol), neocuproine hydrate (1.26 mmol), and Copper(I) chloride (5.0 mmol) in methanol (120 mL) is prepared in a suitable reaction vessel.
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The mixture is stirred at ambient temperature for 9 hours under an oxygen blanket.
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Upon completion of the reaction, the mixture is diluted with ethyl acetate and filtered to remove insoluble copper salts.
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The solvent is removed under reduced pressure.
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The residue is partitioned between an organic solvent (e.g., ethyl acetate or toluene) and an aqueous solution of a copper complexing agent (e.g., ethylenediamine (B42938) tetraacetic acid trisodium (B8492382) salt) to remove residual copper.
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The crude product is recrystallized from toluene to yield pure 3,5-dimethyl-4-hydroxybenzaldehyde.
This protocol is adapted from a general method for the selective oxidation of 2,4,6-trialkylphenols and may require optimization for specific laboratory conditions.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde from 2,4,6-trimethylphenol.
Caption: Synthesis workflow for 2,6-Dimethyl-4-hydroxybenzaldehyde.
Applications in Drug Discovery and Development
While direct biological activity data for 2,6-Dimethyl-4-hydroxybenzaldehyde is not extensively reported in publicly available literature, its primary value lies in its role as a key intermediate in the synthesis of potent and selective therapeutic agents.
Intermediate in the Synthesis of DGAT1 Inhibitors
A significant application of 2,6-Dimethyl-4-hydroxybenzaldehyde is in the synthesis of inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a crucial enzyme in the synthesis of triglycerides, and its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.
The aldehyde functionality of 2,6-Dimethyl-4-hydroxybenzaldehyde allows for its incorporation into heterocyclic scaffolds, such as the benzimidazoles found in a class of potent DGAT1 inhibitors. The 2,6-dimethyl substitution pattern on the phenyl ring can be critical for achieving high potency and selectivity for the target enzyme.
Logical Relationship in DGAT1 Inhibitor Synthesis
The following diagram outlines the logical progression from 2,6-Dimethyl-4-hydroxybenzaldehyde to a potential DGAT1 inhibitor.
Caption: Logical pathway from the starting material to a DGAT1 inhibitor.
Safety Information
According to available safety data, 2,6-Dimethyl-4-hydroxybenzaldehyde should be handled with care in a laboratory setting. It is classified with the following GHS hazard statements:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,6-Dimethyl-4-hydroxybenzaldehyde is a synthetically important molecule with established protocols for its high-yield preparation. While direct biological applications are not widely documented, its role as a key intermediate in the synthesis of potent therapeutic agents, such as DGAT1 inhibitors, highlights its significance for the drug discovery and development community. The physicochemical properties and synthetic methodologies detailed in this guide provide a solid foundation for researchers and scientists working with this versatile chemical building block. Further research into the potential biological activities of this compound itself may reveal novel therapeutic applications.
